![molecular formula C13H20ClNO2 B5466759 N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B5466759.png)
N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride
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Overview
Description
N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound with a unique structure that combines a cyclopropane ring with an ethoxy and methoxy substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-ethoxy-3-methoxybenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]cyclopropanamine
- N-[(3-methoxyphenyl)methyl]cyclopropanamine
- N-[(2-ethoxyphenyl)methyl]cyclopropanamine
Uniqueness
N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-16-13-10(9-14-11-7-8-11)5-4-6-12(13)15-2;/h4-6,11,14H,3,7-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZJKVPCAYTFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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